Sodium (2-chloro-6-fluorophenyl)methanesulfinate

Overview

Description

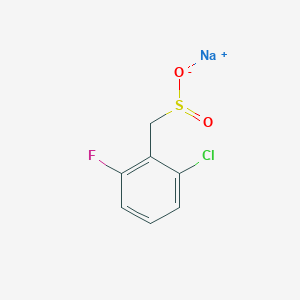

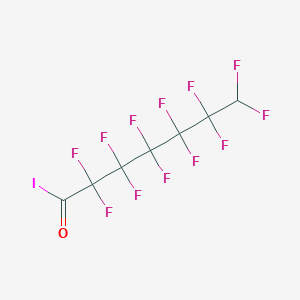

Sodium (2-chloro-6-fluorophenyl)methanesulfinate is a chemical compound with the molecular formula C7H5ClFNaO2S . It is also known by its CAS Number: 1417794-62-7 .

Synthesis Analysis

Sodium sulfinates, such as Sodium (2-chloro-6-fluorophenyl)methanesulfinate, are powerful building blocks for the synthesis of organosulfur compounds . They can act as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions . They are used in S–S, N–S, and C–S bond-forming reactions to prepare many valuable organosulfur compounds .Molecular Structure Analysis

The molecular weight of Sodium (2-chloro-6-fluorophenyl)methanesulfinate is 230.6200 g/mol . The exact structure can be found in chemical databases .Physical And Chemical Properties Analysis

Sodium (2-chloro-6-fluorophenyl)methanesulfinate has a molecular weight of 230.6200 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density can be found in chemical databases .Scientific Research Applications

Metal-Free Synthesis

- Metal-Free Iodine-Mediated Synthesis : A metal-free efficient iodine-mediated synthesis of vinyl sulfones using aryl sulfinates and alkenes, including sodium methanesulfinate, has been developed. This environmentally benign transformation is significant for creating various vinyl sulfones or β-iodo sulfones (Zhang, Yang, Wei, Yuan, Cao, & Wang, 2015).

Organic Chemistry Applications

- Fluoroalkylative Aryl Migration : Sodium di- and monofluoroalkanesulfinates have been used in the silver-catalyzed cascade fluoroalkylation/aryl migration/SO2 extrusion of conjugated N-arylsulfonylated amides (He, Tan, Ni, & Hu, 2015).

- Synthesis of α-(fluoro/chloro/methoxy)disulfonylmethane Derivatives : A new C–S bond-forming strategy has been utilized in the synthesis of these derivatives, demonstrating the versatility of sodium methanesulfinate in synthesizing fluoromethylated organic molecules (Prakash, Wang, Ni, Thomas, & Olah, 2010).

Catalysis

- Oxidative Dimerization of Methane : Sodium-promoted calcium oxides, which involve sodium methanesulfinate, have been found effective in the partial oxidation of methane to ethane and ethylene, highlighting its role in catalysis (Lin, Wang, & Lunsford, 1988).

Electrochemistry

- High-Voltage Aqueous Electrolytes for Sodium-Ion Batteries : Sodium bis(fluorosulfonyl)imide-based aqueous electrolytes, which may include sodium methanesulfinate, show potential for high-voltage rechargeable aqueous sodium-ion batteries (Kühnel, Reber, & Battaglia, 2017).

- Sodium Insertion into Vanadium Pentoxide : This study demonstrates the use of sodium methanesulfinate in electrolytes for sodium-ion batteries, showing its importance in energy storage applications (Su, Winnick, & Kohl, 2001).

Analytical Chemistry

- NMR Chemical Shift Measurements : Sodium methanesulfonate, a related compound, serves as a good internal reference for chemical shift determination in aqueous solutions containing cyclodextrin and anionic guests, showcasing its application in analytical chemistry (Funasaki, Nomura, Yamaguchi, Ishikawa, & Neya, 2000).

Safety and Hazards

properties

IUPAC Name |

sodium;(2-chloro-6-fluorophenyl)methanesulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO2S.Na/c8-6-2-1-3-7(9)5(6)4-12(10)11;/h1-3H,4H2,(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCQDFYHNPYRHHQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CS(=O)[O-])F.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium (2-chloro-6-fluorophenyl)methanesulfinate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3039878.png)

![1-[Difluoro(iodo)methoxy]-1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethane](/img/structure/B3039879.png)